4-chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide 4-chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 921791-50-6
VCID: VC11950973
InChI: InChI=1S/C19H15ClFN3O2S/c1-11-2-7-14(8-16(11)21)22-17(25)9-15-10-27-19(23-15)24-18(26)12-3-5-13(20)6-4-12/h2-8,10H,9H2,1H3,(H,22,25)(H,23,24,26)
SMILES: CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F
Molecular Formula: C19H15ClFN3O2S
Molecular Weight: 403.9 g/mol

4-chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

CAS No.: 921791-50-6

Cat. No.: VC11950973

Molecular Formula: C19H15ClFN3O2S

Molecular Weight: 403.9 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide - 921791-50-6

Specification

CAS No. 921791-50-6
Molecular Formula C19H15ClFN3O2S
Molecular Weight 403.9 g/mol
IUPAC Name 4-chloro-N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C19H15ClFN3O2S/c1-11-2-7-14(8-16(11)21)22-17(25)9-15-10-27-19(23-15)24-18(26)12-3-5-13(20)6-4-12/h2-8,10H,9H2,1H3,(H,22,25)(H,23,24,26)
Standard InChI Key UFRQKQBAIHXYHR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F

Introduction

4-Chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that incorporates multiple functional groups, including a benzamide moiety, a thiazole ring, and a carbamoyl group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural versatility.

Synthesis and Characterization

The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiazole ring and the attachment of the carbamoyl group. Characterization methods would likely include spectroscopic techniques such as NMR and IR, as well as mass spectrometry to confirm the molecular structure.

Biological and Chemical Activities

While specific biological activities of 4-Chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide are not detailed in the search results, compounds with similar structures are often investigated for their potential as enzyme inhibitors or ligands in medicinal chemistry. The presence of fluorine and chlorine atoms can enhance the compound's lipophilicity and stability, potentially affecting its pharmacokinetic properties.

Research Findings and Applications

Research on benzamide derivatives often focuses on their antitumor effects, as seen with other benzamide compounds . The incorporation of a thiazole ring and a fluoromethylphenyl group could modulate the compound's activity and specificity towards certain biological targets.

Data Tables

Given the limited specific data available for 4-Chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, a general table summarizing potential properties of similar compounds can be constructed:

PropertyDescription
Molecular WeightApproximately 403.9 g/mol
Chemical StructureBenzamide linked to thiazole with carbamoyl group
SynthesisMulti-step reactions involving thiazole formation and carbamoyl attachment
Biological ActivityPotential enzyme inhibition or ligand activity
ApplicationsMedicinal chemistry, materials science

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator